molecular formula C10H8ClN3OS B374174 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 85678-91-7

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B374174
CAS No.: 85678-91-7
M. Wt: 253.71g/mol
InChI Key: DWSGJZSCEFZXTN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .


Molecular Structure Analysis

The molecular structure of the compound has been determined using 1H-NMR and 13C-NMR . The IR spectrum provides information about the functional groups present in the molecule .


Chemical Reactions Analysis

The compound has been tested for its anti-inflammation, analgesic, ulcerogenic, acute toxicity and free radical scavenging action and compared with reference drugs in albino rats .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 266.75 g/mol . The exact mass is 266.0280618 g/mol and the monoisotopic mass is also 266.0280618 g/mol . The compound has a topological polar surface area of 70.2 Ų .

Scientific Research Applications

DNA Binding Peptides Design

Researchers have designed peptides that bind specifically to DNA sequences by mimicking the natural products netropsin and distamycin A. These peptides, including pyridine-2-carboxamide-netropsin, showcase a novel approach for targeting specific DNA sequences, suggesting potential applications in gene therapy and molecular biology (Wade, Mrksich, & Dervan, 1992).

Antibacterial Activity of Oxadiazole Derivatives

The synthesis and evaluation of 1,3,4-oxadiazole thioether derivatives, incorporating pyridine and thiazole moieties, have demonstrated significant antibacterial activities. These compounds, particularly effective against Xanthomonas oryzae pv. oryzae, offer a new avenue for the development of antibacterial agents (Song et al., 2017).

Novel Polyamides Synthesis

New polyamides based on pyridine and aromatic diamines have been synthesized, showing promising properties for materials science applications. These polyamides, characterized by their solubility and thermal stability, could find applications in the development of new polymers with specific mechanical and chemical properties (Faghihi & Mozaffari, 2008).

Synthetic Methodologies for Thiazinones

A facile method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones has been developed, highlighting the versatility of secondary 2-chloropyridine-3-carboxamides in synthetic chemistry. This methodology could be applied in the synthesis of complex heterocyclic compounds for various research and development applications (Kobayashi, Komatsu, Nakamura, & Konishi, 2009).

Glycine Transporter 1 Inhibitor Development

Identification of compounds acting as glycine transporter 1 inhibitors, utilizing pyridine and carboxamide moieties, demonstrates the potential of such chemicals in developing treatments for central nervous system disorders. These compounds exhibit potent inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine concentration (Yamamoto et al., 2016).

Future Directions

Future research could focus on further assessing the anti-tumor properties of the compound and exploring its potential applications in cancer treatment .

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c1-6-5-16-10(13-6)14-9(15)7-3-2-4-12-8(7)11/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGJZSCEFZXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356599
Record name AE-641/09636054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85678-91-7
Record name AE-641/09636054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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